molecular formula C15H21N3O4 B13091761 Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate

Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate

Cat. No.: B13091761
M. Wt: 307.34 g/mol
InChI Key: QUJJAOZVLJMYBD-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrimidine-5-carboxylate is a protected heterocyclic compound featuring a pyrimidine core substituted with an azetidine ring, which is shielded by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bioactive molecules. The Boc group enhances stability during synthetic processes while allowing selective deprotection for downstream functionalization .

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-5-carboxylate

InChI

InChI=1S/C15H21N3O4/c1-5-21-13(19)10-6-16-12(17-7-10)11-8-18(9-11)14(20)22-15(2,3)4/h6-7,11H,5,8-9H2,1-4H3

InChI Key

QUJJAOZVLJMYBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Pyrimidine-5-Carboxylate

The pyrimidine core is synthesized using a one-pot reaction:

  • Reagents :
    • 3-Oxoalkanoate (e.g., ethyl acetoacetate)
    • Urea
    • Orthoester (e.g., triethyl orthoformate)
  • Conditions :
    • Heating under moderate conditions (e.g., reflux in ethanol or toluene).
    • Optionally, a catalytic base such as sodium ethoxide can be used to enhance cyclization efficiency.
  • Reaction Pathway :
    • Formation of an intermediate ureidoacrylate.
    • Cyclization to form pyrimidine-5-carboxylate derivatives.

Step 3: Esterification

The ethyl ester functionality is typically introduced during the initial pyrimidine synthesis or through esterification reactions involving carboxylic acid derivatives.

Step 4: Purification

Purification methods include:

  • High-performance liquid chromatography (HPLC) for separation and purity enhancement.
  • Crystallization or distillation under reduced pressure for isolating intermediates and final products.

Reaction Optimization

To achieve high yields and purity, reaction parameters such as temperature, solvent choice, and reaction time are optimized:

  • Temperature Control : Moderate temperatures (60–80°C) are often sufficient for cyclization and substitution steps.
  • Solvent Selection : Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethanol are preferred depending on the step.
  • Reaction Time : Prolonged reactions may lead to side products; hence, monitoring by thin-layer chromatography (TLC) or HPLC is recommended.

Data Table: Key Reagents and Conditions

Step Reagents Solvents Conditions Notes
Pyrimidine Core Ethyl acetoacetate, urea, orthoester Ethanol/Toluene Heating at reflux One-pot synthesis
Azetidine Addition N-Boc-Azetidine, Pyrimidine Halide DMF/Acetonitrile Room temp to mild heating Base-catalyzed substitution
Esterification Ethanol, Acid Catalyst Ethanol Mild heating Optional step
Purification None None HPLC/Crystallization For product isolation

Scientific Research Applications

Drug Development

Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate is recognized for its role as a building block in the synthesis of pyrimidine-based drugs. Pyrimidines are essential in the development of various therapeutics, including anti-cancer and anti-inflammatory agents. The compound's structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug discovery processes .

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The incorporation of the azetidine moiety may contribute to improved efficacy against specific cancer cell lines. For example, compounds derived from similar structures have shown promising results in inhibiting the proliferation of cancer cells, suggesting that this compound could be further explored for its potential anticancer activities .

Peptide Chemistry

The compound can serve as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds through its reactive functional groups. Its application in synthesizing amino acid derivatives and peptidomimetics is particularly noteworthy, as these compounds are crucial in developing therapeutic peptides .

Heterocycle Synthesis

This compound can be utilized in synthesizing heterocycles, which are important in medicinal chemistry due to their diverse biological activities. The compound's ability to participate in carbon–carbon bond formation and rearrangement reactions further enhances its utility in constructing complex molecular architectures .

Antibacterial Properties

Research has shown that pyrimidine derivatives exhibit antibacterial activity against various pathogens. The structural characteristics of this compound may lend itself to modifications that enhance antibacterial efficacy, making it a candidate for further investigation in antimicrobial drug development .

JAK Inhibition

The compound's azetidine component suggests potential applications as a Janus kinase (JAK) inhibitor, which could be beneficial in treating inflammatory and autoimmune diseases. JAK inhibitors have gained traction as therapeutic agents due to their role in modulating immune responses .

Case Studies and Research Findings

StudyFindings
PMC10820437Investigated pyrimidine derivatives showing anticancer activity; suggested structure-activity relationships indicating potential for this compound derivatives .
Thieme E-JournalsHighlighted the use of similar compounds as coupling agents in peptide synthesis, emphasizing their importance in drug discovery .
MDPI ReviewDiscussed antibacterial activities of molecular hybrids; indicated potential modifications to enhance efficacy against bacterial strains .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Protecting Group Key Functional Groups
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrimidine-5-carboxylate Azetidin-3-yl (Boc-protected) 326.3 (estimated) Boc Pyrimidine, ester, azetidine
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate Azetidin-3-yl (Boc-protected), 1,3-selenazole 387.3 (estimated) Boc Selenazole, ester, amino
Ethyl 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate Methylthio, aminopropyl (Boc-protected) 398.5 (reported) Boc Pyrimidine, thioether, alkylamine
Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate Ethyl, isopropyl 222.3 (estimated) None Pyrimidine, ester
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride Azetidin-3-yl (unprotected) 243.7 (reported) None Pyrimidine, ester, hydrochloride
Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate 4-Phenylpiperazine, methyl 326.4 (reported) None Pyrimidine, piperazine, ester

Notes:

  • The Boc group in the target compound enhances solubility in organic solvents compared to its deprotected hydrochloride analog, which is more polar and water-soluble .
  • The phenylpiperazine derivative exhibits higher lipophilicity, favoring blood-brain barrier penetration for neurological targets .

Stability and Commercial Considerations

  • Discontinued Analogs : Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate and others in are marked as discontinued, suggesting challenges in scalability or niche applicability .
  • Hydrochloride Salt () : Improved stability over free bases but hygroscopic, requiring controlled storage .

Biological Activity

Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate (CAS Number: 170017-73-9) is a pyrimidine-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is illustrated below:

Chemical Structure

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A related study reported that a pyrimidine-based compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer activity .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Notes
Compound AMDA-MB-2310.126Significant inhibition of cell proliferation
Compound BMCF-717.02Less effective compared to Compound A
This compoundTBDFurther studies needed for specific data

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, similar compounds have been observed to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

Safety and Toxicology

A subacute toxicity study on related pyrimidine compounds indicated favorable safety profiles with minimal adverse effects at high doses (40 mg/kg) in animal models . This suggests that this compound may also possess a favorable safety profile, although specific toxicity data for this compound is still required.

Case Studies

Several case studies have highlighted the potential of pyrimidine derivatives in drug development:

  • Fluorouracil Conjugates : A study demonstrated that conjugating fluorouracil with integrin ligands improved selective delivery to tumor cells, enhancing anticancer efficacy while minimizing systemic toxicity .
  • Integrin Targeting : Research has shown that targeting integrins can facilitate the internalization of therapeutic agents into cancer cells, suggesting a promising avenue for further exploration with compounds like this compound .

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